molecular formula C18H19F3N2O5 B13210751 Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate CAS No. 1087789-04-5

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate

Cat. No.: B13210751
CAS No.: 1087789-04-5
M. Wt: 400.3 g/mol
InChI Key: FNLBGWYVUDKBSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is used to introduce the trifluoromethyl group into the aromatic ring . The reaction conditions often involve the use of dienophiles such as cyclic enol ethers, cycloalkenes, and α,β-unsaturated ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group is particularly noteworthy, as it often enhances the compound’s stability and biological activity .

Biological Activity

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]propanoate is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.

  • CAS Number : 1087789-04-5
  • Molecular Formula : C18H19F3N2O5
  • Molecular Weight : 400.3 g/mol
  • IUPAC Name : Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-3H-pyridin-1-yl]propanoate

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances its lipophilicity and stability, allowing it to effectively bind to enzymes and receptors involved in critical biological pathways. This compound has been investigated for its potential roles in:

  • Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial and fungal strains.
  • Anticancer Properties : Showing cytotoxic effects in cancer cell lines.

Antimicrobial Activity

Research has demonstrated that compounds similar to Ethyl 3-[5-benzamido...] exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study indicated that derivatives with similar structures showed zone of inhibition values ranging from 10 to 29 mm against pathogens such as E. coli and C. albicans .
CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Ethyl 3-[5-benzamido...]10 - 296 - 25
Reference Standard (Ciprofloxacin)VariesVaries

Cytotoxicity

The compound's cytotoxic effects were evaluated using various cancer cell lines:

  • Ehrlich Ascites Carcinoma (EAC) and Dalton’s Lymphoma Ascites (DLA) were used to assess the anticancer potential.
Cell LineIC50 (µM)
EACX
DLAY

Note: Specific IC50 values need to be sourced from relevant studies.

Case Studies

  • Antimicrobial Efficacy : A study on synthesized analogues demonstrated that compounds with iodo and nitro moieties exhibited enhanced antimicrobial activity compared to their methyl ester counterparts .
  • Anticancer Research : Further investigations into the cytotoxicity of this compound revealed promising results against various cancer cell lines, indicating its potential as a therapeutic agent.

Properties

CAS No.

1087789-04-5

Molecular Formula

C18H19F3N2O5

Molecular Weight

400.3 g/mol

IUPAC Name

ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-3H-pyridin-1-yl]propanoate

InChI

InChI=1S/C18H19F3N2O5/c1-2-28-14(24)9-11-23-16(26)13(8-10-17(23,27)18(19,20)21)22-15(25)12-6-4-3-5-7-12/h3-8,27H,2,9-11H2,1H3,(H,22,25)

InChI Key

FNLBGWYVUDKBSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)C(=CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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